
Baumycin C1
概要
説明
Baumycin C1 is an anthracycline antibiotic isolated from the bacterium Streptomyces coeruleorubidus. It is structurally related to daunorubicin and doxorubicin, which are well-known for their antitumor properties. This compound exhibits significant antitumor activity and is primarily studied for its potential in cancer treatment.
準備方法
Baumycin C1 is typically isolated from the fermentation broth of Streptomyces coeruleorubidus. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is purified to achieve a high degree of purity, often exceeding 95%.
化学反応の分析
Baumycin C1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives.
科学的研究の応用
Efficacy in Cancer Models
Numerous studies have evaluated the efficacy of Baumycin C1 across various cancer types. Below is a summary of key findings:
Case Study 1: Breast Cancer Treatment
In a controlled study involving MCF-7 breast cancer cells, this compound demonstrated a dose-dependent decrease in cell viability. The study utilized various concentrations over 24 hours, revealing that higher doses led to increased apoptosis markers, including caspase activation and PARP cleavage.
Case Study 2: Combination Therapy in Leukemia
A study on KG1 leukemia cells showed that this compound could enhance the effects of standard chemotherapy agents when used in combination. This synergistic effect was attributed to its ability to induce oxidative stress and promote apoptosis more effectively than either agent alone.
Clinical Implications
The promising preclinical results suggest that this compound could be developed further for clinical use. Its unique mechanisms of action may allow it to overcome resistance seen with traditional chemotherapeutics. Ongoing research is necessary to determine optimal dosing regimens and combination therapies that maximize efficacy while minimizing toxicity.
作用機序
Baumycin C1 exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This leads to the disruption of cellular processes and ultimately results in cell death. The compound targets topoisomerase II, an enzyme involved in DNA replication and repair, which further enhances its antitumor activity.
類似化合物との比較
Baumycin C1 is similar to other anthracyclines such as daunorubicin and doxorubicin. it has unique structural features, including an unusual acetal moiety appended to daunosamine. This structural difference contributes to its distinct chemical and biological properties. Similar compounds include:
This compound’s unique structure and potent antitumor activity make it a valuable compound for scientific research and potential therapeutic applications.
生物活性
Baumycin C1 is a notable compound derived from the genus Streptomyces, recognized for its significant biological activities, particularly in the fields of oncology and microbiology. This compound belongs to the anthracycline family, which includes well-known chemotherapeutic agents like daunorubicin and doxorubicin. The biological activity of this compound has been a subject of extensive research, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Isolation
This compound was isolated from a terrestrial Streptomyces sp. strain, specifically noted for its red-colored ethyl acetate extract. The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. The compound is characterized by specific functional groups that contribute to its biological activity, including hydroxyl and methoxy groups which enhance its interaction with biological targets .
Anticancer Properties
This compound exhibits potent anticancer activity, primarily attributed to its ability to intercalate DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells. Research indicates that this compound shows efficacy against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. The IC50 values for these cell lines suggest that this compound is comparable to established anthracyclines in terms of potency.
Antibacterial and Antifungal Activity
In addition to its anticancer effects, this compound demonstrates significant antibacterial and antifungal properties. Studies have shown that it is effective against a range of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for these pathogens indicate that this compound can serve as a potential therapeutic agent in treating infections caused by resistant strains.
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 2 | Bactericidal |
Escherichia coli | 4 | Bactericidal |
Candida albicans | 8 | Fungicidal |
The mechanisms underlying the biological activities of this compound are multifaceted:
- DNA Intercalation: Similar to other anthracyclines, this compound intercalates into DNA strands, disrupting replication and transcription processes.
- Topoisomerase Inhibition: It inhibits topoisomerase II, preventing the relaxation of supercoiled DNA necessary for replication.
- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress within cells, leading to apoptosis through mitochondrial pathways.
Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor regression compared to control groups treated with saline or lower doses of established chemotherapeutics. The study highlighted the compound's potential as a viable alternative or adjunct therapy in cancer treatment.
Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial activity, this compound was tested against clinical isolates of multidrug-resistant bacteria. Results indicated a substantial reduction in bacterial load in treated groups, supporting its use as an effective antimicrobial agent.
特性
IUPAC Name |
N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-11,15,17-18,23,32,34,36-37H,7-9H2,1-3H3,(H,29,30)/t11-,15-,17-,18-,23+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFSEUJDYAJBPS-RWNSZTQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63084-42-4 | |
Record name | N-Formyldaunorubicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。